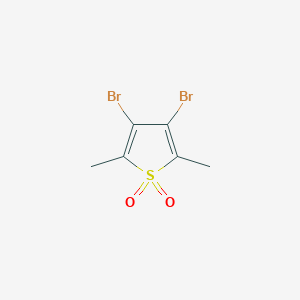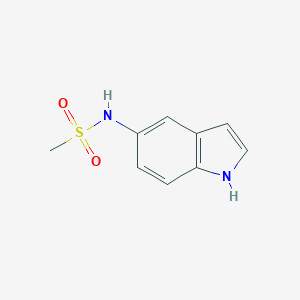
5-methanesulfonylamino-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-methanesulfonylamino-1H-indole is a chemical compound that belongs to the indole class of organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.
科学的研究の応用
5-methanesulfonylamino-1H-indole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
作用機序
The mechanism of action of 5-methanesulfonylamino-1H-indole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells.
生化学的および生理学的効果
Studies have shown that 5-methanesulfonylamino-1H-indole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinases. Additionally, it has been shown to induce the expression of certain genes that are involved in apoptosis.
実験室実験の利点と制限
One of the main advantages of using 5-methanesulfonylamino-1H-indole in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, its synthesis method has been optimized to achieve high yields and purity, making it easy to obtain in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-methanesulfonylamino-1H-indole. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, 5-methanesulfonylamino-1H-indole is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent anti-cancer properties make it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
特性
CAS番号 |
16148-48-4 |
|---|---|
製品名 |
5-methanesulfonylamino-1H-indole |
分子式 |
C9H10N2O2S |
分子量 |
210.26 g/mol |
IUPAC名 |
N-(1H-indol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10-11H,1H3 |
InChIキー |
FUCXHYNBFBTGJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
正規SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


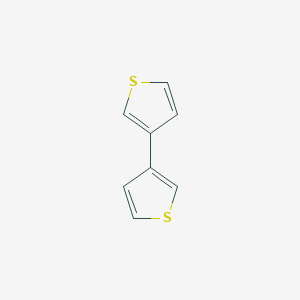
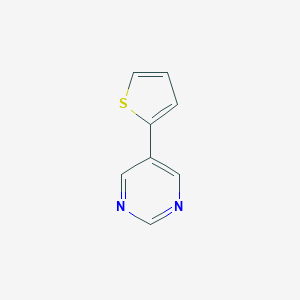
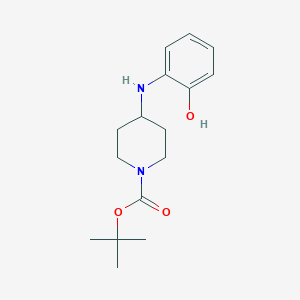
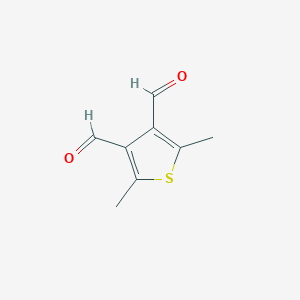
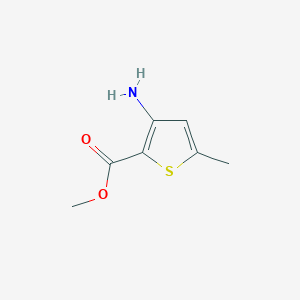
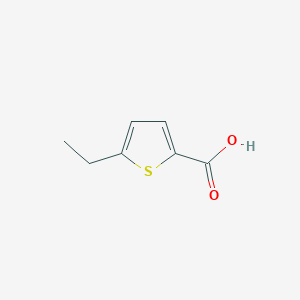
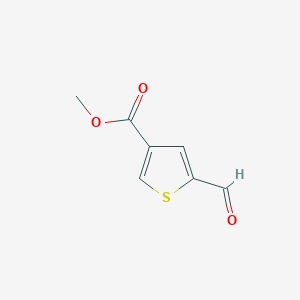
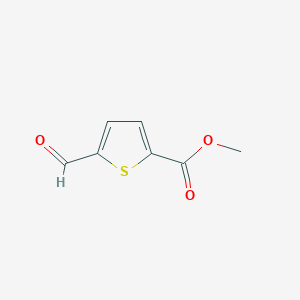
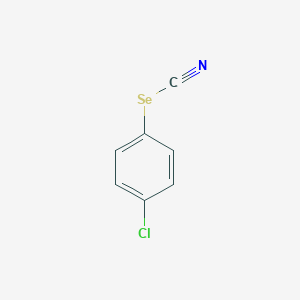
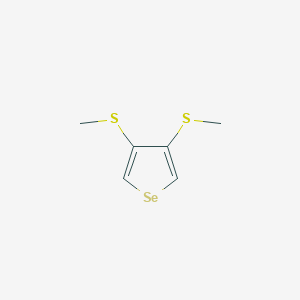
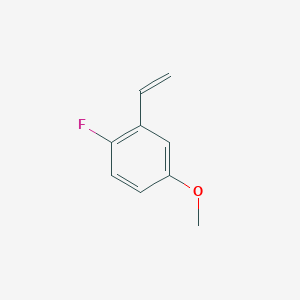
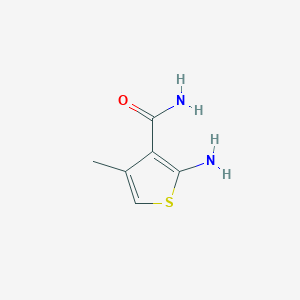
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)
